3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
Overview
Description
3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is a useful research compound. Its molecular formula is C29H30N2O3S3 and its molecular weight is 550.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubility and Absorption Studies
Research on the effect of unsaturation on the absorption of gases in imidazolium-based ionic liquids, including those with benzothiazole derivatives, indicates how unsaturation in the side chain influences gas solubility. Such studies are crucial for understanding solvent properties in gas absorption processes, highlighting the potential of these compounds in separations and chemical processing technologies (Moura et al., 2013).
Catalysis and Synthesis
Research into the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions showcases the utility of certain benzothiazole derivatives in facilitating complex organic transformations. This can be particularly important in the synthesis of pharmaceuticals and bioactive compounds (Greig et al., 2001).
Photophysical Properties
Studies on the photophysical properties of related dyes explore the structural and electronic factors affecting their light absorption and emission behaviors. Such research can inform the design of optical materials, sensors, and fluorescent markers for biological applications (Avakyan et al., 2014).
Biochemical Applications
Investigations into the activity of coenzyme M analogues in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum reveal the potential of benzothiazole sulfonates in biochemistry and microbiology. Such compounds can serve as analogues or inhibitors in enzymatic pathways, offering insights into microbial metabolism and biotechnological applications (Gunsalus et al., 1978).
Green Chemistry and Environmental Applications
The exploration of sulfonic acid functionalized imidazolium salts in catalysis emphasizes the role of benzothiazole derivatives in promoting environmentally friendly chemical reactions. This aligns with the principles of green chemistry, aiming to reduce hazardous substances and improve efficiency in chemical processes (Khazaei et al., 2011).
properties
IUPAC Name |
3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S3/c1-4-21(18-27-30(5-2)24-17-20(3)11-13-25(24)35-27)19-28-31(15-8-16-37(32,33)34)29-23-10-7-6-9-22(23)12-14-26(29)36-28/h6-7,9-14,17-19H,4-5,8,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJMYXULAHGVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC(=C5)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394129 | |
Record name | 3-(2-{2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}naphtho[1,2-d][1,3]thiazol-1-ium-1-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate | |
CAS RN |
28784-39-6 | |
Record name | 3-(2-{2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}naphtho[1,2-d][1,3]thiazol-1-ium-1-yl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl}-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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